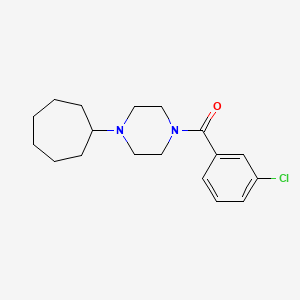
(3-Chlorophenyl)(4-cycloheptylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)(4-cycloheptylpiperazino)methanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-cycloheptylpiperazino)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-cycloheptylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of (3-Chlorophenyl)(4-cycloheptylpiperazino)methanone can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(3-Chlorophenyl)(4-cycloheptylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
科学研究应用
(3-Chlorophenyl)(4-cycloheptylpiperazino)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Chlorophenyl)(4-cycloheptylpiperazino)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Clocinizine: Another piperazine derivative with antihistamine properties.
Chlorcyclizine: A first-generation antihistamine used to treat allergies.
Uniqueness
(3-Chlorophenyl)(4-cycloheptylpiperazino)methanone is unique due to its specific structural features, such as the combination of a chlorophenyl group and a cycloheptylpiperazine moiety
属性
分子式 |
C18H25ClN2O |
|---|---|
分子量 |
320.9 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-(4-cycloheptylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H25ClN2O/c19-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-1-2-4-9-17/h5-7,14,17H,1-4,8-13H2 |
InChI 键 |
JDRNEJVRCPPRPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















